molecular formula C8H8ClNO4S B1586670 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene CAS No. 74159-80-1

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene

Cat. No. B1586670
CAS RN: 74159-80-1
M. Wt: 249.67 g/mol
InChI Key: VETAODCIKKRRTR-UHFFFAOYSA-N
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Description

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene, also known as CESNB, is an organic compound that has been widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone. CESNB has a molecular weight of 271.72 g/mol and a melting point of 86-87°C.

Scientific Research Applications

Synthesis and Chemical Reactions

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene has been involved in studies exploring novel synthetic routes and chemical reactions. For instance, its role in facilitating Long-Distance SRN1 reactions, a type of nucleophilic substitution, highlights its potential in creating complex organic compounds through unique reaction pathways. This specific reactivity opens avenues for synthesizing ethylenic disulfone compounds, showcasing its versatility in organic synthesis Roche, Terme, & Vanelle, 2012.

Material Science and Optical Applications

The compound has been utilized in the development of materials with special properties, such as second-order nonlinear optical polyphosphazenes. These materials, which incorporate sulfonyl-based chromophores, demonstrate significant applications in optoelectronics, offering advancements in light modulation and optical signal processing. This underscores the chemical's role in enhancing the functional characteristics of polymers for optical applications Li, Huang, Hua, Qin, Yang, & Ye, 2004.

Electrosynthesis and Green Chemistry

Electrochemical methodologies employing this compound as a precursor or reactant have demonstrated its applicability in green chemistry. Such studies include the paired electrochemical conversion of nitroarenes to sulfonamides and diarylsulfones, emphasizing sustainable synthetic strategies. This approach leverages the electrochemical properties of nitrobenzene derivatives for the synthesis of valuable chemical entities, aligning with efforts to reduce environmental impact in chemical manufacturing Mokhtari, Nematollahi, & Salehzadeh, 2018.

Analytical and Diagnostic Applications

Research has also explored the use of derivatives of this compound in analytical chemistry, particularly in the synthesis of precursors for positron emission tomography (PET) tracers. Such applications demonstrate the compound's relevance in the development of diagnostic tools and its potential contribution to medical imaging technologies Gebhardt & Saluz, 2012.

properties

IUPAC Name

1-chloro-4-ethylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-2-15(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETAODCIKKRRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995598
Record name 1-Chloro-4-(ethanesulfonyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74159-80-1
Record name 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74159-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(ethylsulphonyl)-2-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074159801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-(ethanesulfonyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-(ethylsulphonyl)-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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